
1,1'-(2-Chloropropylidene)bis(4-methylbenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(2-Chloropropylidene)bis(4-methylbenzene) is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of two 4-methylbenzene (or toluene) groups connected by a 2-chloropropylidene bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2-Chloropropylidene)bis(4-methylbenzene) typically involves the reaction of 4-methylbenzene with a chlorinating agent in the presence of a catalyst. One common method is the Friedel-Crafts alkylation reaction, where 4-methylbenzene reacts with 2-chloropropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(2-Chloropropylidene)bis(4-methylbenzene) can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved safety. The use of automated systems ensures consistent product quality and reduces the risk of side reactions.
化学反応の分析
Types of Reactions
1,1’-(2-Chloropropylidene)bis(4-methylbenzene) undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chloropropylidene bridge can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The methyl groups on the benzene rings can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced using hydrogenation catalysts to remove the chlorine atom and form a hydrocarbon derivative.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (R-SH) are commonly used. These reactions typically occur under mild conditions with moderate heating.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Hydrogen gas (H2) in the presence of palladium (Pd) or platinum (Pt) catalysts is used for reduction reactions.
Major Products Formed
Substitution Reactions: Products include substituted derivatives such as 1,1’-(2-Hydroxypropylidene)bis(4-methylbenzene) or 1,1’-(2-Aminopropylidene)bis(4-methylbenzene).
Oxidation Reactions: Products include 4-methylbenzoic acid or 4-methylbenzaldehyde.
Reduction Reactions: Products include 1,1’-(2-Propylidene)bis(4-methylbenzene).
科学的研究の応用
1,1’-(2-Chloropropylidene)bis(4-methylbenzene) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for designing new compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 1,1’-(2-Chloropropylidene)bis(4-methylbenzene) depends on the specific reactions it undergoes. In substitution reactions, the chlorine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In oxidation reactions, the methyl groups are oxidized through electron transfer processes involving oxidizing agents. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
類似化合物との比較
1,1’-(2-Chloropropylidene)bis(4-methylbenzene) can be compared with other similar compounds such as:
1,1’-(2-Bromopropylidene)bis(4-methylbenzene): Similar structure but with a bromine atom instead of chlorine. It may exhibit different reactivity and properties due to the different halogen.
1,1’-(2-Hydroxypropylidene)bis(4-methylbenzene): Contains a hydroxyl group instead of chlorine, leading to different chemical behavior and applications.
1,1’-(2-Aminopropylidene)bis(4-methylbenzene):
The uniqueness of 1,1’-(2-Chloropropylidene)bis(4-methylbenzene) lies in its specific combination of functional groups and the resulting chemical properties, making it a versatile compound for various applications.
特性
CAS番号 |
59900-48-0 |
|---|---|
分子式 |
C17H19Cl |
分子量 |
258.8 g/mol |
IUPAC名 |
1-[2-chloro-1-(4-methylphenyl)propyl]-4-methylbenzene |
InChI |
InChI=1S/C17H19Cl/c1-12-4-8-15(9-5-12)17(14(3)18)16-10-6-13(2)7-11-16/h4-11,14,17H,1-3H3 |
InChIキー |
NSXKTAPDCXPRNG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)C(C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(9H-Carbazol-9-YL)propyl]prop-2-enamide](/img/structure/B14603396.png)
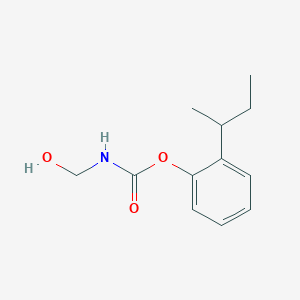
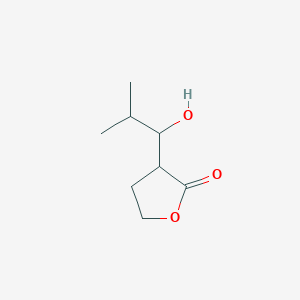

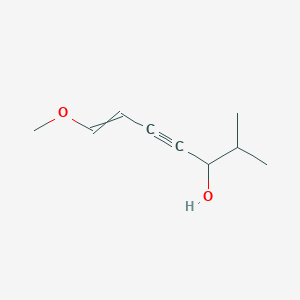
![1-Chloro-4-[(4-isocyanatophenoxy)methyl]benzene](/img/structure/B14603429.png)
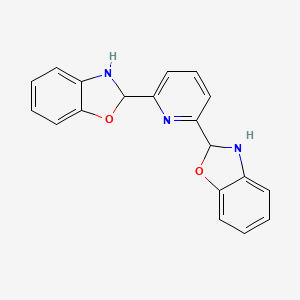
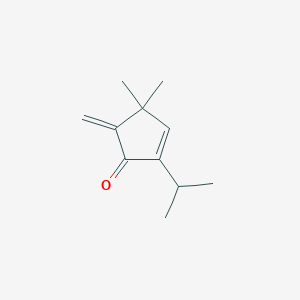
![1-[3,4,6-Tris(benzyloxy)-2-hydroxyphenyl]ethan-1-one](/img/structure/B14603447.png)
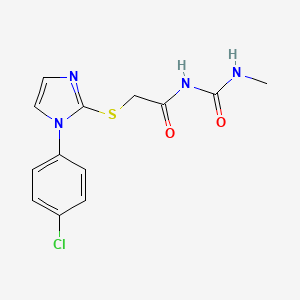
![(Pyridin-3-yl)methyl {4-[(2-methylpropyl)sulfanyl]phenyl}carbamate](/img/structure/B14603462.png)


![N,N-Dimethyl-N'-{4-[(6-methylpyridin-2-yl)methoxy]phenyl}urea](/img/structure/B14603485.png)
